4-Amino-1-ethyl-N-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide
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Overview
Description
4-Amino-1-ethyl-N-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide is a chemical compound with a complex structure that includes multiple functional groups. It is known for its potential applications in various fields such as chemistry, biology, and medicine. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-ethyl-N-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Amino Group: The amino group can be introduced through nucleophilic substitution reactions.
Addition of the Ethyl and Hydroxyethyl Groups: These groups can be added through alkylation reactions using appropriate alkyl halides.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of catalysts, optimization of reaction conditions (temperature, pressure, solvent), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Amino-1-ethyl-N-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include alkyl halides and acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can lead to the formation of a ketone or aldehyde, while reduction of the carbonyl group can lead to the formation of an alcohol.
Scientific Research Applications
4-Amino-1-ethyl-N-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used as a probe to study biological processes.
Medicine: It has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-Amino-1-ethyl-N-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The specific pathways involved depend on the context in which the compound is used.
Comparison with Similar Compounds
4-Amino-1-ethyl-N-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include:
4-Amino-1-ethyl-N-(2-methoxyethyl)-1H-pyrazole-3-carboxamide: This compound has a methoxyethyl group instead of a hydroxyethyl group.
4-Amino-1-ethyl-N-(2-chloroethyl)-1H-pyrazole-3-carboxamide: This compound has a chloroethyl group instead of a hydroxyethyl group.
The presence of different functional groups can significantly affect the chemical and biological properties of these compounds, making this compound unique in its reactivity and applications.
Properties
Molecular Formula |
C8H14N4O2 |
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Molecular Weight |
198.22 g/mol |
IUPAC Name |
4-amino-1-ethyl-N-(2-hydroxyethyl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C8H14N4O2/c1-2-12-5-6(9)7(11-12)8(14)10-3-4-13/h5,13H,2-4,9H2,1H3,(H,10,14) |
InChI Key |
VGQISECRGLJZRD-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C(=O)NCCO)N |
Origin of Product |
United States |
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